N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

5-LOX inhibition inflammation enzyme screening

Streamline your pyranone SAR program with CAS 1105230-78-1. Unlike generic controls, this compound provides a scaffold-specific baseline with validated dual-negative data against 5-LOX and sEH (IC50 > 10 µM), confirming no target engagement. Its calculated SlogP of ~2.45—substantially higher than methyl (logP ~1.2) and ethoxy (logP ~1.5) analogs—makes it an essential tool for investigating lipophilicity-driven membrane partitioning within the 4-oxo-4H-pyran-2-carboxamide series. Indexed in ChEMBL (CHEMBL5205807) with curated bioactivity records, it is primed for systematic screening libraries. Researchers exploring underexplored 5-ethoxy SAR or needing a matched inactive control for hit triage should procure this distinct chemotype.

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 1105230-78-1
Cat. No. B2494299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
CAS1105230-78-1
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC
InChIInChI=1S/C18H21NO4/c1-3-5-6-13-7-9-14(10-8-13)19-18(21)16-11-15(20)17(12-23-16)22-4-2/h7-12H,3-6H2,1-2H3,(H,19,21)
InChIKeyCNEQLWSCMIVIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105230-78-1): Scaffold Identity and Procurement Context


N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105230-78-1) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class, characterized by a 5-ethoxy substituent on the pyranone ring and a 4-butylphenyl group on the amide nitrogen . This compound has been indexed in the ChEMBL database (CHEMBL5205807) with curated bioactivity data, confirming its entry into systematic screening collections [1]. The 4-oxo-4H-pyran-2-carboxamide scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, antimicrobial activity, and protein–protein interaction modulation [2]. However, the specific substitution pattern of the target compound—combining a lipophilic n-butyl chain with a 5-ethoxy group—represents a distinct chemical space within this family that has been relatively underexplored in the published peer-reviewed literature.

Why N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Cannot Be Assumed Interchangeable with Other 4-Oxo-4H-pyran-2-carboxamides


The 4-oxo-4H-pyran-2-carboxamide scaffold displays pronounced structure–activity relationship (SAR) sensitivity to both N-aryl substitution and ring-position modification. Published SAR studies on related series demonstrate that the nature and length of the N-phenyl substituent profoundly influence biological target engagement: in the 6-substituted-5-benzyloxy series, variations in the amide substituent altered Src kinase inhibitory potency, while in the 3-hydroxy-6-methyl series, the N-(4′-methylcoumarin-7-yl) derivative 8c exhibited the highest antimicrobial activity among all congeners tested [1]. The 4-n-butylphenyl group of the target compound confers a calculated SlogP of approximately 2.45, which is substantially higher than the methyl analog (CAS 1105220-71-0; predicted logP ~1.2) and the ethoxy analog (CAS 1105220-80-1; predicted logP ~1.5) [2]. This lipophilicity differential predicts altered membrane partitioning, protein binding, and solubility profiles that preclude direct functional substitution without experimental validation. Simply interchanging one 5-ethoxy-4-oxo-4H-pyran-2-carboxamide congener for another—based solely on shared core structure—risks uncharacterized changes in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Against Closest Structural Analogs


5-Lipoxygenase (5-LOX) Inhibition: Defined Weak Activity Baseline vs. Reference Inhibitors

In a ChEMBL-curated biochemical assay, the target compound inhibited human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM, assessed by reduction in all-trans isomers of LTB4 and 5-HETE formation using Escherichia coli BL21(DE3)-expressed enzyme [1]. This value places the compound in the essentially inactive range relative to known 5-LOX inhibitors such as zileuton (IC50 ~0.5–1 µM in comparable cell-free assays) [2]. For researchers seeking a structurally defined negative control or a 4-oxo-4H-pyran-2-carboxamide scaffold with minimal 5-LOX liability, this weak activity profile represents a documented selection criterion that distinguishes it from more potent pyran-based 5-LOX ligands.

5-LOX inhibition inflammation enzyme screening

Soluble Epoxide Hydrolase (sEH) Inhibition: Documented Lack of Activity vs. Potent Urea-Based Inhibitors

The same ChEMBL dataset reports IC50 > 10,000 nM for inhibition of human recombinant soluble epoxide hydrolase (sEH), measured via reduction in 6-methoxynaphthaldehyde formation using PHOME substrate with a 1-minute preincubation [1]. By comparison, potent sEH inhibitors such as t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) achieve IC50 values in the low nanomolar range (IC50 ~1–10 nM) under analogous assay conditions [2]. The >1,000-fold difference in potency firmly establishes that the 5-ethoxy-4-oxo-4H-pyran-2-carboxamide scaffold, with the 4-butylphenyl substituent, does not engage the sEH catalytic site.

sEH inhibition epoxide hydrolase cardiovascular

Lipophilicity-Driven Differentiation: Calculated logP of the 4-Butylphenyl Analog vs. Methyl and Ethoxy Congeners

The predicted SlogP for the target compound is approximately 2.45 [1], compared with predicted logP values of ~1.2 for the 4-methylphenyl analog (CAS 1105220-71-0) and ~1.5 for the 4-ethoxyphenyl analog (CAS 1105220-80-1) . This logP increase of approximately 1.0–1.2 log units correlates with the extension of the alkyl chain from methyl (C1) to n-butyl (C4), which is expected to enhance membrane permeability while reducing aqueous solubility. The difference exceeds the typical threshold of 0.5 log units considered meaningful for pharmacokinetic discrimination.

lipophilicity logP physicochemical property

Scaffold-Level Differentiation: 5-Ethoxy-4-oxo vs. 3-Hydroxy-6-methyl-4-oxo Substitution Patterns in Antimicrobial SAR

The target compound belongs to the 5-ethoxy-substituted sub-series of 4-oxo-4H-pyran-2-carboxamides, which is structurally distinct from the more extensively characterized 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide series studied by Aytemir et al. (2003). In the 3-hydroxy-6-methyl series, the most active compound (8c) displayed MIC values of 8–32 µg/mL against S. aureus, E. faecalis, and E. coli [1]. No comparable quantitative antimicrobial MIC data have been published for the 5-ethoxy series in peer-reviewed literature as of the search date, meaning the transferability of SAR trends between these sub-series cannot be assumed—a critical gap that procurement scientists must recognize.

antimicrobial SAR scaffold comparison pyranone

Synthetic Accessibility and Building-Block Utility: Defined Route via Condensation of 4-Butylphenylamine

The target compound is synthesized via a straightforward one-step condensation between 4-butylphenylamine and ethyl 5-ethoxy-4-oxo-4H-pyran-2-carboxylate . This contrasts with the multi-step sequences often required for 6-substituted or 3-hydroxy analogs, which may involve thionyl chloride chlorination, Zn/HCl reduction, and TBTU-mediated coupling [1]. The well-defined, single-step amide bond formation offers higher synthetic reproducibility and easier scale-up for laboratories requiring the compound as a synthetic intermediate or building block for further derivatization of the 4-butylphenyl chain.

synthetic route building block derivatization

Evidence-Anchored Application Scenarios for N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Procurement


Negative Control Compound for 5-LOX and sEH Biochemical Screening Panels

The documented IC50 > 10,000 nM against both human recombinant 5-LOX and sEH [1] makes this compound suitable as a structurally matched, inactive control for screening campaigns involving pyranone-containing libraries. Unlike generic vehicle controls, it provides a scaffold-specific baseline that accounts for any nonspecific assay interference attributable to the 4-oxo-4H-pyran-2-carboxamide chemotype. Researchers evaluating novel 5-LOX or sEH inhibitors can use this compound to benchmark assay windows and confirm that observed activity of hit compounds is target-specific rather than scaffold-derived.

Lipophilicity-Driven Scaffold for Membrane Permeability Optimization Studies

With a predicted SlogP of ~2.45—significantly higher than the methyl (logP ~1.2) and ethoxy (logP ~1.5) analogs [2]—this compound serves as a useful tool for investigating the impact of N-aryl alkyl chain length on cellular permeability, subcellular distribution, and non-specific protein binding within the 4-oxo-4H-pyran-2-carboxamide series. It is particularly relevant for research programs exploring the balance between hydrophobicity-driven membrane penetration and aqueous solubility-limited bioavailability.

Synthetic Building Block for Diversifying the 4-Oxo-4H-pyran-2-carboxamide Chemical Space

The compound's accessible one-step condensation synthesis and the presence of the synthetically flexible 4-butylphenyl moiety make it a practical starting point for library construction. The n-butyl chain can be further functionalized or used as a hydrophobic anchor in fragment-based drug discovery. Procurement for medicinal chemistry laboratories seeking to explore underexplored regions of pyranone SAR—particularly the 5-ethoxy sub-series that lacks published antimicrobial MIC data [3]—is supported by the compound's defined synthetic route and commercial availability.

Selectivity Profiling for Target Deconvolution in Pyranone-Based Hit Series

The dual negative data against 5-LOX and sEH [1] provide a clean selectivity profile that can aid in target deconvolution when pyranone-containing screening hits emerge from phenotypic assays. By ruling out these two common anti-inflammatory targets, researchers can narrow the search space for the molecular target(s) of active 5-ethoxy-4-oxo-4H-pyran-2-carboxamide analogs, accelerating hit triage and reducing wasted effort on false-positive target hypotheses.

Quote Request

Request a Quote for N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.